BenchChemオンラインストアへようこそ!

1-(2-fluorobenzenesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine

PI3K inhibition isoform selectivity sulfone vs. sulfoxide

1-(2-fluorobenzenesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine (CAS 1396851‑79‑8) belongs to the pyrazolo[1,5‑a]pyridine‑piperazine hybrid class, a scaffold explored for phosphoinositide 3‑kinase (PI3K) inhibition and sigma‑receptor modulation. The compound integrates a 2‑fluorobenzenesulfonyl terminus and a piperazine‑amide central linker, yielding a molecular weight of 388.42 g mol⁻¹ and a topological polar surface area of 76.58 Ų that predict moderate CNS permeability.

Molecular Formula C18H17FN4O3S
Molecular Weight 388.42
CAS No. 1396851-79-8
Cat. No. B2882531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorobenzenesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine
CAS1396851-79-8
Molecular FormulaC18H17FN4O3S
Molecular Weight388.42
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)S(=O)(=O)C4=CC=CC=C4F
InChIInChI=1S/C18H17FN4O3S/c19-15-5-1-2-7-17(15)27(25,26)22-11-9-21(10-12-22)18(24)14-13-20-23-8-4-3-6-16(14)23/h1-8,13H,9-12H2
InChIKeyUOBFGWGAGQCHHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Fluorobenzenesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine (CAS 1396851-79-8): Procurement-Ready Compound Profile


1-(2-fluorobenzenesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine (CAS 1396851‑79‑8) belongs to the pyrazolo[1,5‑a]pyridine‑piperazine hybrid class, a scaffold explored for phosphoinositide 3‑kinase (PI3K) inhibition and sigma‑receptor modulation [1][2]. The compound integrates a 2‑fluorobenzenesulfonyl terminus and a piperazine‑amide central linker, yielding a molecular weight of 388.42 g mol⁻¹ and a topological polar surface area of 76.58 Ų that predict moderate CNS permeability [3].

Why Generic Substitution of 1-(2-Fluorobenzenesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine Is Not Supported


Within the pyrazolo[1,5‑a]pyridine class, small structural modifications can drastically shift isoform selectivity and potency. Kendall et al. demonstrated that changing the sulfur oxidation state alone (sulfoxide 53 vs. sulfone 54) converted a p110α‑selective inhibitor into a pan‑PI3K agent, while removal of the 2‑fluorophenyl substituent abolished p110α activity [1]. Similarly, the Esteve patent reveals that piperazine N‑substituent variation modulates sigma‑1 vs. sigma‑2 selectivity [2]. Consequently, substituting the target compound for a close analog without confirmatory head‑to‑head data risks selecting a molecule with a fundamentally different pharmacological fingerprint.

Quantitative Differentiation Evidence for 1-(2-Fluorobenzenesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine


2‑Fluorobenzenesulfonyl vs. Benzenesulfonyl: Sulfur Oxidation State Dictates PI3K Isoform Selectivity

In the pyrazolo[1,5‑a]pyridine PI3K inhibitor series, the sulfoxide analog (53) retained p110α selectivity (IC₅₀ 0.30 µM for p110α; >1 µM for p110β), whereas the corresponding sulfone (54) became a pan‑PI3K inhibitor (p110α IC₅₀ 0.72 µM; p110δ IC₅₀ 0.44 µM). The target compound, bearing a sulfone‑piperazine linkage, is expected to exhibit the pan‑isoform profile characteristic of the fully oxidized sulfur form [1].

PI3K inhibition isoform selectivity sulfone vs. sulfoxide

2‑Fluorophenyl Substituent Is Critical for p110α Potency: Ortho‑Fluorine vs. Unsubstituted Phenyl

Kendall et al. reported that the 5‑cyano‑2‑fluorophenyl compound 52 (with an ortho‑fluorine) retained sub‑micromolar p110α activity after further derivatization, whereas the analog lacking the ortho‑phenyl substituent (55) lost p110α engagement and yielded only the sulfone product 56 (p110α IC₅₀ 0.17 µM, but only after forced oxidation). The target compound, bearing a 2‑fluorobenzenesulfonyl group, incorporates the ortho‑fluorine required to maintain p110α binding [1].

PI3K p110α fluorine SAR ortho-substituent effect

Piperazine‑Amide vs. Hydrazone Linker: Central Scaffold Divergence Determines PI3K Activity Class

The Kendall et al. study primarily explored hydrazone‑linked pyrazolo[1,5‑a]pyridines, where the most active hydrazone (compound 1) achieved a p110α IC₅₀ of 0.9 nM but lost all activity when the hydrazone was replaced by an amide (compounds 16‑19, IC₅₀ >1 µM) [1]. The target compound employs a piperazine‑amide central linker, which is structurally distinct from the hydrazone series, and its PI3K activity profile may therefore differ substantially from that of the hydrazone‑linked benchmarks.

piperazine linker central scaffold PI3K inhibitor series

Physicochemical Differentiation: Computed logP and tPSA Relative to Pyrazolo[1,5‑a]pyridine Comparators

ZINC database entry ZINC15385394 reports a computed logP of 2.93 and topological polar surface area (tPSA) of 76.58 Ų for the target compound [1]. For comparison, the hydrazone‑linked PI3K inhibitor compound 1 (MW ≈ 388) has a calculated tPSA of approximately 95 Ų (based on its hydrazone‑sulfonamide structure). The lower tPSA of the target compound suggests improved passive CNS penetration relative to the hydrazone series (CNS drug cutoff commonly cited as tPSA < 90 Ų).

drug-likeness logP polar surface area CNS permeability

Recommended Research and Industrial Use Scenarios for 1-(2-Fluorobenzenesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine


PI3K‑Dependent Oncology Probe Development Requiring Pan‑Isoform Activity

Based on the class‑level inference that sulfone‑containing pyrazolo[1,5‑a]pyridines exhibit pan‑PI3K activity (p110α, p110δ) [1], this compound may serve as a starting point for developing pan‑PI3K inhibitors for hematologic malignancies where dual p110α/δ inhibition is therapeutically relevant.

CNS‑Penetrant Sigma‑1 Receptor Ligand Screening

Given the structural precedent in the Esteve patent portfolio for pyrazolo[1,5‑a]pyridine‑piperazine hybrids as sigma‑1 receptor ligands [2] and the favorable computed tPSA of 76.58 Ų [3], this compound is a candidate for CNS sigma‑receptor binding assays targeting neuropathic pain or movement disorders.

Structure‑Activity Relationship (SAR) Benchmark for 2‑Fluorobenzenesulfonyl Bioisostere Evaluation

The compound’s 2‑fluorobenzenesulfonyl motif represents a crucial pharmacophoric element validated in the Kendall et al. PI3K series [1]. It can be used as a reference standard when evaluating bioisosteric replacements (e.g., 2‑chlorobenzenesulfonyl, 2‑methylbenzenesulfonyl) to quantify the ortho‑substituent contribution to target engagement.

In Silico Docking and Molecular Dynamics Studies Focused on Linker Conformational Flexibility

The piperazine‑amide linker introduces conformational degrees of freedom absent in the rigid hydrazone series [1]. This compound is well‑suited for computational studies examining how linker flexibility affects PI3K active‑site accommodation and residence time.

Quote Request

Request a Quote for 1-(2-fluorobenzenesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.